2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one
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Overview
Description
2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazinones, which are heterocyclic compounds containing an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the reaction of 3,5-dichlorophenylhydrazine with carbonyl compounds under specific conditions. One common method includes the cyclization of 3,5-dichlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazinone derivatives.
Reduction: Reduction reactions can convert the oxadiazinone ring into other functional groups, such as amines or alcohols.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylboronic acid: This compound shares the 3,5-dichlorophenyl group but has a boronic acid functional group instead of the oxadiazinone ring.
3,5-Dichlorophenylacetic acid: Another similar compound with the 3,5-dichlorophenyl group, but it contains an acetic acid functional group.
Uniqueness
2-(3,5-Dichlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its oxadiazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
87427-92-7 |
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Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-6-1-5(2-7(11)3-6)9-13-12-8(14)4-15-9/h1-3H,4H2,(H,12,14) |
InChI Key |
ZGYIYCQLQZPFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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